molecular formula C15H17Cl2NO2S B115178 (+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL CAS No. 141109-18-4

(+)Methyl alpha-(2-thtenylethylamino)(2-chlorophenyl)acetate HCL

Cat. No. B115178
M. Wt: 346.3 g/mol
InChI Key: ZXANKCFSGFEBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06215005B1

Procedure details

21.5 ml (0.4 mol) of 100% sulfuric acid is dissolved, under cooling in 100 ml of methanol, the solution is heated under reflux for ½ hour, then cooled to room temperature and to it 33.1 g (0.1 mol) of [2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide hydrochloride, prepared as described in Example 5., is added and the mixture is heated under reflux conditions for 10 hours. Methanol is then distilled off in vacuo and to the residue 150 ml of 1,2-dichloroethane and 150 ml of water are added, shaken well, and the two phases are separated. The aqueous layer is extracted with 2×30 ml of 1,2-dichloroethane, the combined organic layers are washed with 80 ml of 5% sodium hydroxide solution, then with 100 ml of water, dried over anhydrous sodium sulfate and evaporated in vacuo. Weight of the residue: 28.5 g. The oily product, which is the base of formula (VIII), is dissolved in 50 ml of isopropyl acetate, 7.3 ml (0.087 mol) of concentrated hydrochloric acid solution is added to it, and the mixture is stirred at room temperature for 1 hour. The precipitating product is filtered off, washed with 2×10 ml of isopropyl acetate and dried. Weight: 28.4 g (82%) mp.: 177-178° C. (lit. 175° C.).
Quantity
21.5 mL
Type
reactant
Reaction Step One
Name
[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide hydrochloride
Quantity
33.1 g
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.Cl.[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][CH2:13][NH:14][CH:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25])[C:16](N)=[O:17].Cl.[CH3:27][OH:28]>>[ClH:25].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][CH2:13][NH:14][CH:15]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Cl:25])[C:16]([O:28][CH3:27])=[O:17] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
21.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
[2-(2-thienyl)ethylamino](2-chlorophenyl)acetamide hydrochloride
Quantity
33.1 g
Type
reactant
Smiles
Cl.S1C(=CC=C1)CCNC(C(=O)N)C1=C(C=CC=C1)Cl
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for ½ hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
, is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated under reflux conditions for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
Methanol is then distilled off in vacuo and to the residue 150 ml of 1,2-dichloroethane and 150 ml of water
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the two phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 2×30 ml of 1,2-dichloroethane
WASH
Type
WASH
Details
the combined organic layers are washed with 80 ml of 5% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 100 ml of water, dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 50 ml of isopropyl acetate
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitating product is filtered off
WASH
Type
WASH
Details
washed with 2×10 ml of isopropyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
28.4 g (82%) mp.: 177-178° C. (lit. 175° C.)

Outcomes

Product
Name
Type
Smiles
Cl.S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.